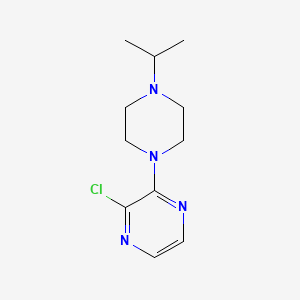

2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine

Overview

Description

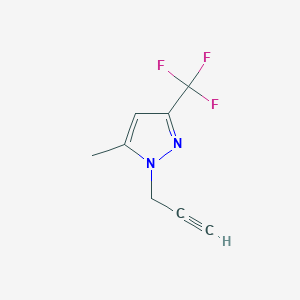

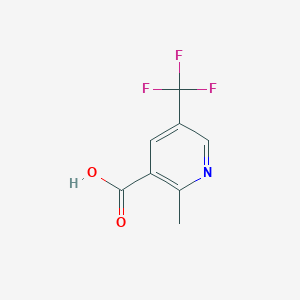

2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is a chemical compound with the molecular formula C11H17ClN4 . It has a molecular weight of 240.73 g/mol .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are related studies that could provide insights. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with a chlorine atom and an isopropylpiperazine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.73 g/mol . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications

DNA Binding and Antimicrobial Properties

Pyrazine derivatives, including compounds similar to 2-chloro-3-(4-isopropylpiperazin-1-yl)pyrazine, have shown significant biological activity and potential for clinical applications. For instance, studies have found that chlorohydrazinopyrazine derivatives display high affinity to DNA without exhibiting cytotoxicity toward human dermal keratinocytes. This indicates potential for clinical use, highlighting the compound's hydrophilic nature and interaction with DNA, which could be leveraged in developing new therapeutic agents (Mech-Warda et al., 2022).

Antibacterial and Tuberculostatic Activity

The antibacterial and tuberculostatic activities of pyrazine derivatives have been extensively researched. Synthesis of new pyrazine and pyridine derivatives has led to compounds with significant antibacterial activity, particularly against tuberculous strains. Such studies underscore the potential of these derivatives in addressing antibiotic resistance and developing new treatments for bacterial infections, including tuberculosis (Foks et al., 2005).

Chemical Synthesis and Reactivity

Research into the chemical synthesis and reactivity of pyrazine derivatives has led to the development of new synthetic methods and scaffolds for further chemical modifications. For example, the facile synthesis of triazolopyrazines through oxidative cyclization highlights the versatility of pyrazine derivatives as synthetic intermediates. This opens up pathways for the creation of novel compounds with potential applications in medicinal chemistry and material science (Mal et al., 2015).

Catalytic Applications

The development of pyrazine-based catalysts for synthetic applications exemplifies another area of research. Complexes of iron(II) and cobalt(II) with tris-azinyl analogues of terpyridine, including pyrazine derivatives, have been synthesized and characterized. These complexes exhibit variable electronic properties and catalytic activities, highlighting their potential utility in catalysis and electronic materials (Cook et al., 2013).

Future Directions

While specific future directions for 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine were not found, related compounds have shown promise in various therapeutic disciplines, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, anti-inflammatory, and analgesic activities . This suggests potential avenues for future research and development.

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-(4-isopropylpiperazin-1-yl)pyrazine, have exhibited a wide range of biological activities .

Mode of Action

It is known that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, antiviral activities, and kinase inhibition .

Biochemical Pathways

Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may interact with pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase signaling .

Result of Action

Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

properties

IUPAC Name |

2-chloro-3-(4-propan-2-ylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)11-10(12)13-3-4-14-11/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUJRJTYXGBMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

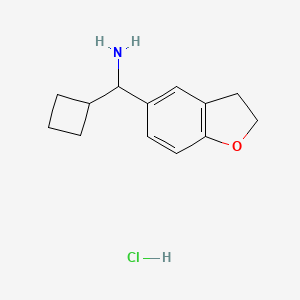

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)

![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)

![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)